![molecular formula C20H25ClN4O6 B13586755 4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoindoline-dione core and a piperidine-dione moiety. It is often studied for its potential therapeutic properties and its role in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the isoindoline-dione core, followed by the introduction of the piperidine-dione moiety. The final step involves the attachment of the aminopropoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The process may also involve stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride include:
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 3-aminopiperidine-2,6-dione hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H25ClN4O6 |
|---|---|
Poids moléculaire |
452.9 g/mol |
Nom IUPAC |
4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C20H24N4O6.ClH/c21-8-2-10-30-9-1-3-16(25)22-12-4-5-13-14(11-12)20(29)24(19(13)28)15-6-7-17(26)23-18(15)27;/h4-5,11,15H,1-3,6-10,21H2,(H,22,25)(H,23,26,27);1H |
Clé InChI |
LTSFMTUKKGWJOE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCCOCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13586676.png)
![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)
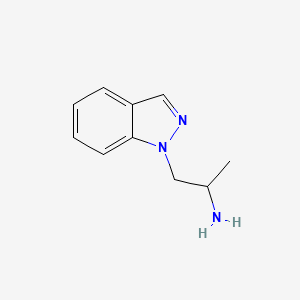

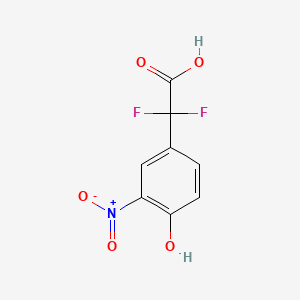
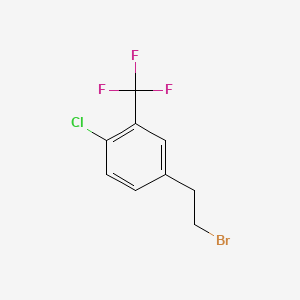
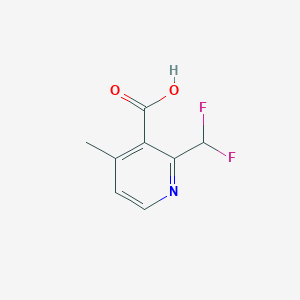
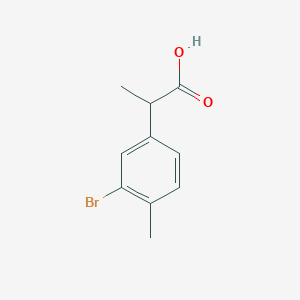
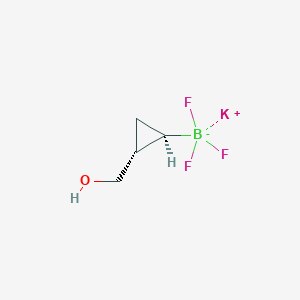
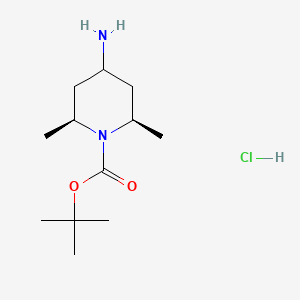
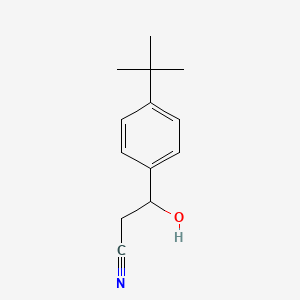
![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
